molecular formula C8H12O2 B3004032 2-Hydroxybicyclo[3.2.1]octan-8-one CAS No. 23104-83-8

2-Hydroxybicyclo[3.2.1]octan-8-one

Cat. No. B3004032
CAS RN: 23104-83-8
M. Wt: 140.182
InChI Key: KTYOWNVSVOSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybicyclo[3.2.1]octan-8-one is a chemical compound that is part of a broader class of bicyclic structures with potential applications in the synthesis of bioactive molecules and natural products. The compound's structure includes a hydroxy group and a ketone functional group, which are important for its reactivity and potential transformations.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of 6-exo-hydroxybicyclo[2.2.2]octan-2-ones was achieved by methanolysis of 6-exo-acetoxybicyclo[2.2.2]octan-2-ones in the presence of CH3ONa/La(OTf)3, which also minimized epimerization at C(6) . Additionally, both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one were synthesized from 4-hydroxycyclohept-2-enone using oxidative cyclo-etherification, demonstrating the potential for creating optically active derivatives . The synthesis of optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one was also reported, utilizing a catalytic asymmetric Michael reaction .

Molecular Structure Analysis

The molecular structure of bicyclic compounds similar to this compound has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents .

Chemical Reactions Analysis

The reactivity of bicyclic compounds includes transformations such as equilibration of hydroxy ketones to form ethylene dithioacetals, as described in the synthesis of key intermediates for natural products like (+)-13-stemarene . The synthesis of polyhydroxylated derivatives through carbonyl group reduction and double bond oxidation has also been reported, which is relevant for the creation of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their functional groups and stereochemistry. For example, the relative configuration of lignan derivatives was determined using long-range proton couplings in NMR spectroscopy, which is crucial for understanding their favored conformations and potential biological activity . The synthesis of 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane derivatives and the reporting of their physical properties, such as density and thermal decomposition, provide insight into the stability and reactivity of such compounds .

Scientific Research Applications

Organocatalysis in Stereoselective Synthesis

2-Hydroxybicyclo[3.2.1]octan-8-one has been utilized in the field of organocatalysis. Research conducted by Itagaki et al. (2005) demonstrated its use in the enantioselective synthesis of chiral bicycloalkanones through asymmetric intramolecular aldolization. This process showcases the potential of this compound in facilitating highly selective and efficient synthesis in organic chemistry (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).

Synthesis of Natural Products and Bioactive Compounds

The compound is also significant in the synthesis of natural products and bioactive compounds. For instance, Tzvetkov et al. (2006) described a method for synthesizing optically active derivatives of 6-hydroxybicyclo[2.2.2]octan-2-one, highlighting its importance as a building block in the synthesis of these compounds (Tzvetkov, Schmoldt, Neumann, Stammler, & Mattay, 2006).

Application in Biochemical Studies

Parr et al. (1991) explored the use of a related compound, 8-Thiabicyclo[3.2.1]octan-3-one, as a biochemical tool in the study of tropane alkaloid biosynthesis. This application demonstrates the potential utility of this compound in biochemical research and understanding complex biosynthetic pathways (Parr, Walton, Bensalem, McCabe, & Routledge, 1991).

Catalytic Applications

Zhang et al. (2020) highlighted the use of 1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, a derivative of this compound, in catalytic applications. They demonstrated its preparation from cellulose using catalytic fast pyrolysis, showcasing its potential as a valuable chiral compound in various catalytic processes (Zhang, Hu, Li, Li, & Lu, 2020).

Safety and Hazards

The safety information available for 2-Hydroxybicyclo[3.2.1]octan-8-one indicates that it is a flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, using non-sparking tools, and taking measures against static discharge .

Mechanism of Action

Mode of Action:

The synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. Cyclic β-ketoesters undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The resulting compound adopts the bicyclo[3.2.1]octane ring system . This mode of action highlights its reactivity and versatility in forming complex structures.

properties

IUPAC Name

2-hydroxybicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOWNVSVOSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.